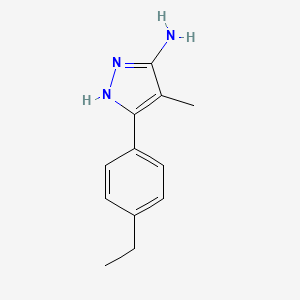![molecular formula C15H15N3O4 B12441500 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group, a methoxy group, and a nitrophenyl diazenyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol typically involves the following steps:
Diazotization Reaction: The starting material, 2-methoxy-5-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylphenol in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Substitution reactions may require catalysts such as Lewis acids or bases depending on the desired product.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
科学研究应用
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active intermediates. These interactions can modulate various biological processes and pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
4-ethyl-2-methoxyphenol: Similar structure but lacks the nitrophenyl diazenyl group.
2-methoxy-5-nitrophenol: Similar structure but lacks the ethyl group and the diazenyl linkage.
4-ethylphenol: Similar structure but lacks the methoxy and nitrophenyl diazenyl groups.
Uniqueness
4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol is unique due to the presence of both the ethyl and methoxy groups along with the nitrophenyl diazenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
属性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC 名称 |
4-ethyl-2-[(2-methoxy-5-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H15N3O4/c1-3-10-4-6-14(19)12(8-10)16-17-13-9-11(18(20)21)5-7-15(13)22-2/h4-9,19H,3H2,1-2H3 |
InChI 键 |
FBYPZUABEDKMFT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


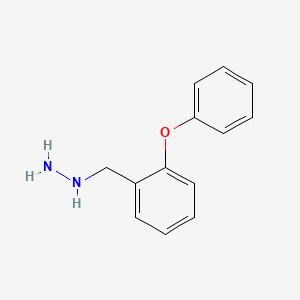
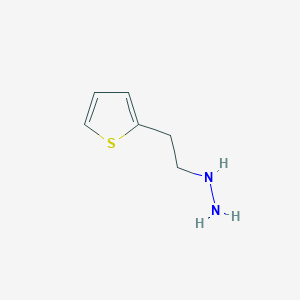
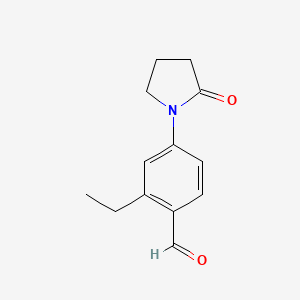
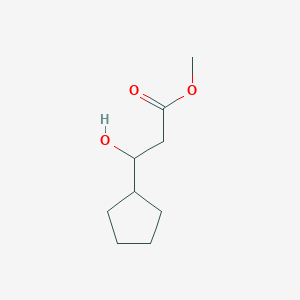
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)
![3-Tert-butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12441463.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)

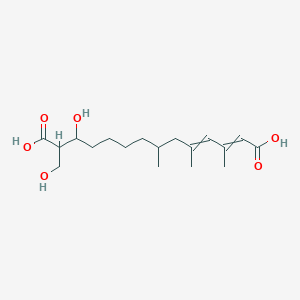
![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
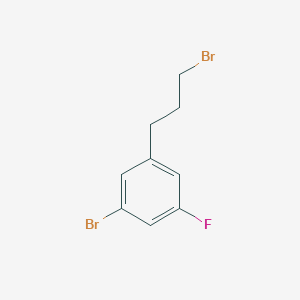
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
